molecular formula C13H8F3NO3 B12573927 1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene CAS No. 188938-75-2

1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene

Cat. No.: B12573927
CAS No.: 188938-75-2
M. Wt: 283.20 g/mol
InChI Key: STOWCJYUXUDCRV-UHFFFAOYSA-N
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Description

1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H8F3NO3. It is characterized by the presence of a nitro group (-NO2), a phenoxy group (-OPh), and a trifluoromethyl group (-CF3) attached to a benzene ring.

Preparation Methods

The synthesis of 1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene typically involves the nitration of 3-phenoxy-5-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .

Chemical Reactions Analysis

1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic properties.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene involves its interactions with molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets .

Comparison with Similar Compounds

1-Nitro-3-phenoxy-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

188938-75-2

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

1-nitro-3-phenoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-6-10(17(18)19)8-12(7-9)20-11-4-2-1-3-5-11/h1-8H

InChI Key

STOWCJYUXUDCRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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